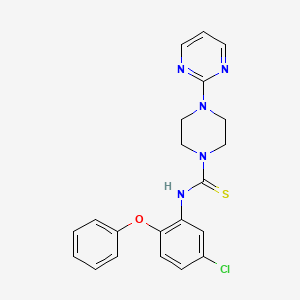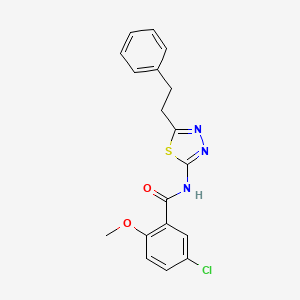![molecular formula C19H18N4O3 B10876908 methyl {(4Z)-5-oxo-1-phenyl-4-[1-(pyridin-2-ylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B10876908.png)
methyl {(4Z)-5-oxo-1-phenyl-4-[1-(pyridin-2-ylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl {(4Z)-5-oxo-1-phenyl-4-[1-(pyridin-2-ylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate is a complex organic compound with a unique structure that includes a pyrazole ring, a phenyl group, and a pyridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl {(4Z)-5-oxo-1-phenyl-4-[1-(pyridin-2-ylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate typically involves multi-step organic reactions. One common method includes the condensation of a pyrazole derivative with a phenyl-substituted aldehyde, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the product’s purity and composition .
Análisis De Reacciones Químicas
Types of Reactions
Methyl {(4Z)-5-oxo-1-phenyl-4-[1-(pyridin-2-ylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Aplicaciones Científicas De Investigación
Methyl {(4Z)-5-oxo-1-phenyl-4-[1-(pyridin-2-ylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism by which methyl {(4Z)-5-oxo-1-phenyl-4-[1-(pyridin-2-ylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with its targets, leading to modulation of biological pathways. These interactions can result in various biological effects, depending on the specific target and context .
Comparación Con Compuestos Similares
Similar Compounds
Thiazolidinone Derivatives: These compounds share a similar heterocyclic structure and have comparable biological activities.
Imatinib: A well-known therapeutic agent with a similar pyridine moiety, used in the treatment of leukemia.
Uniqueness
Methyl {(4Z)-5-oxo-1-phenyl-4-[1-(pyridin-2-ylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with a distinct set of molecular targets and exhibit a range of biological activities that may not be seen in other similar compounds .
Propiedades
Fórmula molecular |
C19H18N4O3 |
|---|---|
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
methyl 2-[4-[(E)-C-methyl-N-pyridin-2-ylcarbonimidoyl]-3-oxo-2-phenyl-1H-pyrazol-5-yl]acetate |
InChI |
InChI=1S/C19H18N4O3/c1-13(21-16-10-6-7-11-20-16)18-15(12-17(24)26-2)22-23(19(18)25)14-8-4-3-5-9-14/h3-11,22H,12H2,1-2H3/b21-13+ |
Clave InChI |
TVFATXNSYNXREZ-FYJGNVAPSA-N |
SMILES isomérico |
C/C(=N\C1=CC=CC=N1)/C2=C(NN(C2=O)C3=CC=CC=C3)CC(=O)OC |
SMILES canónico |
CC(=NC1=CC=CC=N1)C2=C(NN(C2=O)C3=CC=CC=C3)CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(1-Phthalazinyl)carbohydrazonoyl]benzoic acid](/img/structure/B10876828.png)
![2-[1-({2-[(4-chlorophenyl)sulfanyl]ethyl}amino)ethylidene]-1H-indene-1,3(2H)-dione](/img/structure/B10876832.png)
![N-[(E)-1H-indol-3-ylmethylidene]benzene-1,2-diamine](/img/structure/B10876844.png)
![N-[1-(naphthalen-2-ylamino)-1-oxobutan-2-yl]-2-[(phenylcarbonyl)amino]benzamide](/img/structure/B10876846.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-({[(1E)-1-(4-methylphenyl)ethylidene]amino}oxy)acetamide](/img/structure/B10876849.png)
![5-bromo-N-[2-ethyl-5-(quinoxalin-2-yl)phenyl]furan-2-carboxamide](/img/structure/B10876856.png)
![3-[2-(diethylamino)ethyl]-4-imino-5-(4-methoxyphenyl)-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-8-ol](/img/structure/B10876862.png)

![2-({5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B10876874.png)

![2-{5-methyl-2-[2-nitro-4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenoxy]phenyl}-2H-benzotriazole](/img/structure/B10876882.png)


![3-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-2-[(2-methylphenoxy)methyl]quinazolin-4(3H)-one](/img/structure/B10876895.png)
